molecular formula C11H10F2O B2433057 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one CAS No. 117389-49-8

11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one

Cat. No. B2433057
M. Wt: 196.197
InChI Key: CYHPNDXJYYGKOV-UHFFFAOYSA-N
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Description

11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one is a chemical compound with the CAS Number: 117389-49-8 . Its IUPAC name is (1R,1aS,1a1R)-5,5-difluorooctahydro-1H-2,4,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-7-one . The molecular weight of this compound is 196.2 .


Molecular Structure Analysis

The Inchi Code of 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one is 1S/C11H10F2O/c12-11(13)8-3-1-2-4-5(3)9(11)7(4)10(14)6(2)8/h2-9H,1H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

This compound is a powder and has a melting point of 234-235°C . It is stored at a temperature of 4°C .

Scientific Research Applications

Chemical Rearrangements and Structural Analysis

  • Aleksandrov et al. (1996) studied the reaction of a closely related compound, leading to the formation of a tetracyclo[6.3.0.02,6.03,10]undec-4-ene derivative. This study provides insights into molecular rearrangements and structural transformations of complex cage compounds like 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Aleksandrov, 1996).

Computational Studies and Molecular Mechanics

  • Abboud et al. (2001) utilized B3LYP/6-31G(d) methodology to study the structural effects in compounds related to 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one. Their findings contribute to a deeper understanding of the stability and electronic properties of such compounds (Abboud, 2001).

X-Ray Structural Analysis

  • Watson et al. (1994) conducted X-ray structural analyses on substituted pentacyclo[5.4.0.02,6.03,10.05,9]undecanes, providing valuable data on bond lengths and molecular geometry that are relevant to understanding compounds like 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Watson, 1994).

Exploring Molecular Transformations

  • Marchand and Chou (1975) explored the base-promoted rearrangement of cage α-haloketones, which is relevant to understanding the chemical behavior and potential applications of 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one in synthesis and rearrangement reactions (Marchand, 1975).

Trifluoromethyl Derivatives Study

  • Linden et al. (2005) investigated trifluoromethyl derivatives of related cage-like polycyclic compounds, offering insights into the reactions and structural implications for compounds like 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Linden, 2005).

Synthesis of Lactam Derivatives

  • Martins et al. (1993) reported on the synthesis of lactam derivatives from related dione compounds, which could be relevant for developing synthetic pathways involving 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Martins, 1993).

Safety And Hazards

The safety information available indicates that this compound is a potential hazard. The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

11,11-difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c12-11(13)8-3-1-2-4-5(3)9(11)7(4)10(14)6(2)8/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHPNDXJYYGKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C4C1C5C2C(=O)C3C4C5(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one

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